molecular formula C21H27ClN2O3 B2669806 [2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE CAS No. 1351590-01-6

[2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE

Cat. No.: B2669806
CAS No.: 1351590-01-6
M. Wt: 390.91
InChI Key: XXTCVHJGBZBUQH-UHFFFAOYSA-N
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Description

[2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE typically involves multi-step organic reactions. One common method involves the condensation of 2-methylindole with an appropriate aldehyde, followed by reduction and subsequent reaction with trimethoxybenzyl chloride under acidic conditions to form the desired amine hydrochloride . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like LiAlH₄, and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of [2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE apart is its unique combination of the indole and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to other indole derivatives .

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.ClH/c1-14-16(17-7-5-6-8-18(17)23-14)9-10-22-13-15-11-19(24-2)21(26-4)20(12-15)25-3;/h5-8,11-12,22-23H,9-10,13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTCVHJGBZBUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC(=C(C(=C3)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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